2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It has a molecular formula of C18H16ClN3OS and a molecular weight of 357.86 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Properties
Molecular Formula |
C18H16ClN3OS |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-9-6-14(7-10-15)12-16(23)20-18-22-21-17(24-18)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,22,23) |
InChI Key |
FVZSXWOCPCELLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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